molecular formula C10H7ClN2 B1268893 2-Chloro-5-phenylpyrimidine CAS No. 22536-62-5

2-Chloro-5-phenylpyrimidine

Cat. No. B1268893
CAS RN: 22536-62-5
M. Wt: 190.63 g/mol
InChI Key: JJNIWMPNOFGQEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-Chloro-5-phenylpyrimidine, often involves the reaction of amidines with β-dicarbonyl compounds under various conditions. A specific method for synthesizing 2-Chloro-5-phenylpyrimidine is not detailed in the provided literature, but general strategies for pyrimidine synthesis include condensation reactions, halogenation, and nucleophilic substitution reactions that can be tailored to introduce chloro and phenyl groups at specific positions on the pyrimidine ring.

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives, including 2-Chloro-5-phenylpyrimidine, is crucial for understanding their chemical properties and reactivity. X-ray crystallography studies provide insights into the crystal and molecular structure, revealing how substitutions on the pyrimidine ring influence the overall geometry and electronic structure of the molecule. For instance, the introduction of a phenyl group at the 5-position could affect the electronic distribution and steric hindrance, impacting its reactivity and physical properties.

Chemical Reactions and Properties

2-Chloro-5-phenylpyrimidine undergoes various chemical reactions characteristic of pyrimidines. These can include nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles, offering a pathway to synthesize a wide range of substituted pyrimidines. Additionally, its phenyl group can participate in electrophilic substitution reactions, further expanding its chemical versatility.

Physical Properties Analysis

The physical properties of 2-Chloro-5-phenylpyrimidine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of a chloro group and a phenyl ring likely affects its polarity and hydrogen bonding capacity, influencing its solubility in various solvents and its phase transition temperatures.

Chemical Properties Analysis

The chemical properties of 2-Chloro-5-phenylpyrimidine, including acidity, basicity, and reactivity towards various reagents, are defined by its functional groups. The pyrimidine ring, being aromatic, contributes to the molecule's stability and reactivity, while the chloro and phenyl substitutions introduce specific reactivity patterns due to their electronic effects.

References (Sources)

  • (Cini, Tiezzi, & Cavaglioni, 1999): X-ray structures and molecular orbital analysis of pyrimidine derivatives.
  • (Zhang et al., 2016): Study on copper(I) 5-phenylpyrimidine-2-thiolate complexes, providing insights into chemical properties and reactions.
  • (Valk & Plas, 1973): Analysis of the reaction mechanism involving 4‐chloro‐5‐cyano‐6‐phenylpyrimidine.
  • Additional references from the search results offer further insights into the synthesis, structural analysis, and properties of 2-Chloro-5-phenylpyrimidine and related compounds.

Scientific Research Applications

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

Pyrimidines, including 2-Chloro-5-phenylpyrimidine, have been found to display a range of pharmacological effects, including anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of New Pyrimidine Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-Chloro-5-phenylpyrimidine is used in the synthesis of new pyrimidine derivatives using organolithium reagents .

Methods of Application or Experimental Procedures

2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .

Results or Outcomes

The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .

Safety And Hazards

The safety information for 2-Chloro-5-phenylpyrimidine indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

2-chloro-5-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNIWMPNOFGQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345532
Record name 2-Chloro-5-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-phenylpyrimidine

CAS RN

22536-62-5
Record name 2-Chloro-5-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
GM Coppola, GE Hardtmann… - Journal of Heterocyclic …, 1980 - Wiley Online Library
The treatment of 1‐alkyl‐5‐aryl and 1‐alkyl‐4,5‐diaryl‐2‐(1H)pyrimidones with phosphorus oxychloride and phosphorus pentachloride resulted in chlorination and dealkylation to …
Number of citations: 15 onlinelibrary.wiley.com
DW Allen, DJ Buckland, BG Hutley… - Journal of the …, 1977 - pubs.rsc.org
… Similarly, photolysis of 2-chloro-5iodopyrimidine in benzene-acetonitrile gives 2-chloro-5phenylpyrimidine (2; X = CH=CH) in 74% yield. The reactions occur on irradiation of the …
Number of citations: 19 pubs.rsc.org
DW Allen, DJ Buckland, BG Hutley - Zeitschrift für Naturforschung B, 1980 - degruyter.com
… Electron donation results in a decrease in the reaction rate relative to that for 2-chloro5-phenylpyrimidine, and from the results presented in the Table, it is fairly obvious that the 1-methyl…
Number of citations: 6 www.degruyter.com
CPJ Schubert, C Müller, MD Wand… - Chemical …, 2015 - pubs.rsc.org
… The chiral alcohol 4 and the carbosilane-terminated 2-chloro-5-phenylpyrimidine precursor 6 were then combined via a nucleophilic aromatic substitution reaction to give QL32-6 (see …
Number of citations: 11 pubs.rsc.org
CPJ Schubert, C Müller, F Giesselmann… - Journal of Materials …, 2016 - pubs.rsc.org
… Reaction of the THP-protected 2-chloro-5-phenylpyrimidine 1 with (S,S)-2,3-difluorohexanol via a nucleophilic aromatic substitution reaction followed by deprotection gave 3 in 81% …
Number of citations: 6 pubs.rsc.org
A Mosquera, R Riveiros, JP Sestelo… - Organic …, 2008 - ACS Publications
… experiments we found that the palladium-catalyzed reaction of triphenylindium (40 mol %) with 5 using Pd(Ph 3 P) 4 (5 mol %) under reflux for 6 h afforded 2-chloro-5-phenylpyrimidine (…
Number of citations: 74 pubs.acs.org
J Solberg, K Undheim, L Pettersson… - Acta Chem …, 1989 - actachemscand.org
Chlorines in activated pyrimidine position is replaced by carbon substituents in Pd-catalysed reactions with organotin compounds. The 4 (6)-position is more reactive than the 2-position …
Number of citations: 69 actachemscand.org
C Arylation - chemrxiv.org
… Procedure A was followed using 2-Chloro 5-phenylpyrimidine 1p (113 mg, 0.59 mmol, 1 eq.) as substrate and 1.5 equivalent of sodium methanethionate (69 mg, 0.89 mmol). The …
Number of citations: 0 chemrxiv.org
M Chatzopoulou, RF Martínez, NJ Willis, TDW Claridge… - Tetrahedron, 2018 - Elsevier
… A solution of 1 M aq NaOH (5.0 mL), 2-chloro-5-phenylpyrimidine 6 (100 mg, 0.53 mmol) and NH 4 Cl (253 mg, 4.72 mmol) were added to a 10–20 mL vial, sealed with a crimp cap and …
Number of citations: 13 www.sciencedirect.com
T Lee - 1968 - search.proquest.com
The background of the present work on thermal rearrangement of alkoxy-to N-alkyl-oxopyrimidines falls naturally into three divisions. The first is concerned with such rearrangements …
Number of citations: 3 search.proquest.com

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